molecular formula C18H23N3O4 B2372398 N1-(4-(dimethylamino)phenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide CAS No. 1788833-14-6

N1-(4-(dimethylamino)phenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide

Cat. No.: B2372398
CAS No.: 1788833-14-6
M. Wt: 345.399
InChI Key: QBWHUNWJSZNNLT-UHFFFAOYSA-N
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Description

N1-(4-(dimethylamino)phenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide is a useful research compound. Its molecular formula is C18H23N3O4 and its molecular weight is 345.399. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds, such as n-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, are known to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties . These properties suggest that the compound may interact with a variety of cellular targets, including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

It’s worth noting that similar compounds may act by inhibiting or activating their target proteins, thereby modulating their biological activities . The compound’s interaction with its targets could lead to changes in cellular processes, such as cell proliferation, immune response, and inflammation, among others.

Biochemical Pathways

Given the biological activities associated with similar compounds , it can be inferred that the compound may affect multiple biochemical pathways involved in cell growth, immune response, and inflammation.

Result of Action

Based on the biological activities of similar compounds , it can be hypothesized that the compound may exert anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory effects at the molecular and cellular levels.

Properties

IUPAC Name

N'-[4-(dimethylamino)phenyl]-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-18(24,11-15-5-4-10-25-15)12-19-16(22)17(23)20-13-6-8-14(9-7-13)21(2)3/h4-10,24H,11-12H2,1-3H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWHUNWJSZNNLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=CC=C(C=C2)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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